Ethyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride
Overview
Description
Ethyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride (EAM-2,3-DHBFC-HCl) is an organic compound that is used in a variety of scientific and research applications. EAM-2,3-DHBFC-HCl is a colorless, crystalline solid that is soluble in water and ethanol. It is a derivative of benzofuran and is closely related to other compounds such as ethyl 2-chloro-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride (EAM-2,3-DHBFC-HCl) and ethyl 2-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride (EAM-2,3-DHBFC-HCl).
Scientific Research Applications
EAM-2,3-DHBFC-HCl is used in a variety of scientific and research applications. It is often used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, EAM-2,3-DHBFC-HCl is used in the synthesis of fluorescent dyes, optical brighteners, and other specialty chemicals.
Mechanism of Action
The mechanism of action of EAM-2,3-DHBFC-HCl is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction. This allows the reaction to proceed more rapidly, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EAM-2,3-DHBFC-HCl are not well understood. However, it is believed that the compound may have some effects on the central nervous system, as well as on the cardiovascular and respiratory systems.
Advantages and Limitations for Lab Experiments
The main advantage of using EAM-2,3-DHBFC-HCl in lab experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water, so it may not be suitable for certain types of experiments.
Future Directions
Future research on EAM-2,3-DHBFC-HCl could focus on its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of EAM-2,3-DHBFC-HCl in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, research could be done to explore the potential of using EAM-2,3-DHBFC-HCl as a fluorescent dye or optical brightener.
properties
IUPAC Name |
ethyl 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-15-12(14)8-3-4-11-9(5-8)6-10(7-13)16-11;/h3-5,10H,2,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCQARFLIPNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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